2-Iodomethyl-1-methyl-pyrrolidine hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

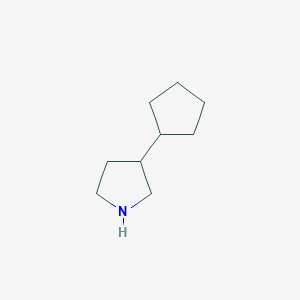

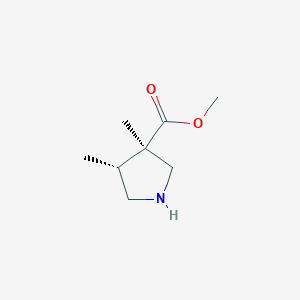

2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is a chemical compound with diverse applications in various scientific experiments. It belongs to the class of pyrrolidine alkaloids, which are nitrogen-containing compounds produced by a large variety of organisms . These alkaloids have been shown to possess several important biological activities .

Synthesis Analysis

The synthesis of pyrrolidine alkaloids and their derivatives has been a subject of interest in various studies . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular formula of 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is C6H13I2N . Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects .Chemical Reactions Analysis

Pyrrolidine alkaloids and their derivatives have been shown to possess significant anti-bacterial activity . The combination of different pharmacophores in a pyrrolidine ring system has led to more active compounds .Physical And Chemical Properties Analysis

The molecular weight of 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is 352.986. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Applications De Recherche Scientifique

Pharmacotherapy

Pyrrolidine alkaloids, which include “2-Iodomethyl-1-methyl-pyrrolidine hydroiodide”, have shown promise in pharmacotherapy . They have been found to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Synthesis of Azetidines and Pyrrolidines

The compound is used in the synthesis of azetidines and pyrrolidines . The iodocyclisation of homoallylamines at room temperature delivers functionalised 2-(iodomethyl)azetidine derivatives in high yield . Increasing the reaction temperature switches the reaction outcome to realize the stereoselective formation of functionalised 3-iodopyrrolidine derivatives .

Drug Discovery and Development

Pyrrolidine alkaloids, including “2-Iodomethyl-1-methyl-pyrrolidine hydroiodide”, are considered important secondary metabolites that can be employed in traditional and modern medicine, or used as leads for drug discovery and development .

Antitumor Activity

Some pyrrolidine alkaloids have shown potent antitumor activity close to or better than the standard drug (doxorubicin) in different cancer cell lines .

Inhibition of Norovirus RNA-dependent RNA Polymerase

Pyrrolo[2,1-f][1,2,4]triazine derivatives, which can be synthesized from pyrrolidine alkaloids, have been found to inhibit human norovirus RNA-dependent RNA polymerase .

Zebrafish Embryo Assay

Azetidine derivatives, which can be synthesized from “2-Iodomethyl-1-methyl-pyrrolidine hydroiodide”, have been probed in a zebrafish embryo developmental assay to detect potential biological effects through the analysis of morphology and motility behavior phenotypes .

Mécanisme D'action

Pyrrolidine alkaloids exhibit a wide range of pharmacological activities including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Some alkaloids have been identified to exert toxic effects on the animal organs .

Safety and Hazards

While specific safety and hazard information for 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is not available, it’s important to note that some pyrrolidine alkaloids have been identified to exert toxic effects on the animal organs . For example, certain alkaloids are known to cause renal injuries and neurotoxicity in experimental animals .

Propriétés

IUPAC Name |

2-(iodomethyl)-1-methylpyrrolidine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN.HI/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLGJJARBDYQBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CI.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodomethyl-1-methyl-pyrrolidine hydroiodide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2798433.png)

![Methyl 5-benzyl-3,3-dimethyl-1,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2798440.png)

![3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2798442.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2798444.png)

![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2798446.png)

![3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B2798450.png)

![2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2798452.png)

![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798454.png)